Cas no 1478993-06-4 (2',3'-dihydrospiroazetidine-2,4'-1benzopyran)

2',3'-Dihydrospiroazetidine-2,4'-1benzopyran is a spirocyclic compound featuring a fused azetidine and benzopyran scaffold, offering unique structural and reactivity properties. Its rigid spiro architecture enhances stereochemical control, making it valuable in asymmetric synthesis and medicinal chemistry applications. The azetidine ring contributes to conformational constraint, potentially improving binding affinity in bioactive molecules, while the benzopyran moiety provides a versatile platform for further functionalization. This compound is of interest in the development of novel pharmaceuticals, particularly for central nervous system (CNS) targets, due to its balanced lipophilicity and potential blood-brain barrier permeability. Its synthetic versatility also supports its use as a key intermediate in complex molecular frameworks.
2',3'-dihydrospiroazetidine-2,4'-1benzopyran structure
1478993-06-4 structure
Product Name:2',3'-dihydrospiroazetidine-2,4'-1benzopyran
CAS No:1478993-06-4
MF:C11H13NO
MW:175.227022886276
CID:6567353
PubChem ID:65804876
Update Time:2025-10-29

2',3'-dihydrospiroazetidine-2,4'-1benzopyran Chemical and Physical Properties

Names and Identifiers

    • 2',3'-dihydrospiroazetidine-2,4'-1benzopyran
    • 1478993-06-4
    • spiro[azetidine-2,4'-chromane]
    • (4S)-spiro[2,3-dihydrochromene-4,2'-azetidine]
    • Inchi: 1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1
    • InChI Key: BWNGXLWBHIAKJO-NSHDSACASA-N
    • SMILES: O1C2C=CC=CC=2[C@@]2(CC1)CCN2

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 305.7±31.0 °C(Predicted)
  • pka: 9.81±0.20(Predicted)

2',3'-dihydrospiroazetidine-2,4'-1benzopyran Pricemore >>

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Additional information on 2',3'-dihydrospiroazetidine-2,4'-1benzopyran

Exploring the Unique Properties and Applications of 2',3'-Dihydrospiroazetidine-2,4'-1benzopyran (CAS No. 1478993-06-4)

The compound 2',3'-dihydrospiroazetidine-2,4'-1benzopyran (CAS No. 1478993-06-4) has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This spirocyclic compound combines a benzopyran moiety with an azetidine ring, creating a rigid yet versatile framework that is of interest to researchers in medicinal chemistry, materials science, and beyond. Its molecular architecture offers a promising platform for the development of novel bioactive molecules and functional materials, aligning with current trends in drug discovery and sustainable chemistry.

One of the key reasons behind the growing interest in 2',3'-dihydrospiroazetidine-2,4'-1benzopyran is its potential role in addressing modern healthcare challenges. With the rise of antibiotic resistance and the need for new therapeutic agents, researchers are exploring spirocyclic compounds like this for their ability to interact with biological targets in unique ways. The spiroazetidine core, in particular, has been studied for its conformational constraints, which can enhance binding affinity and selectivity—a hot topic in precision medicine and targeted drug delivery systems.

From a synthetic chemistry perspective, CAS No. 1478993-06-4 represents an intriguing case study in green chemistry and atom economy. As the pharmaceutical industry shifts toward more sustainable practices, efficient methods for constructing spirocyclic frameworks are in high demand. Recent publications have highlighted innovative catalytic approaches to access similar structures, reflecting broader trends in C-H activation and photocatalysis—techniques that minimize waste and energy consumption while maximizing yield.

The materials science community has also taken note of 2',3'-dihydrospiroazetidine-2,4'-1benzopyran derivatives for their potential in optoelectronic applications. The conjugated system within the benzopyran component, combined with the electron-rich azetidine ring, creates interesting photophysical properties that could be harnessed in organic LEDs or sensors. This aligns perfectly with the global push for energy-efficient technologies and smart materials, making it a timely subject for investigation.

For researchers working in computational chemistry and molecular modeling, this compound presents fascinating challenges and opportunities. The spirocyclic structure's three-dimensionality and potential for conformational isomerism make it an excellent test case for developing more accurate quantum mechanical calculations and molecular dynamics simulations. These computational approaches are increasingly important in rational drug design and materials informatics, areas that have seen exponential growth with advances in artificial intelligence applications.

Quality control and analytical method development for 2',3'-dihydrospiroazetidine-2,4'-1benzopyran represent another area of active research. Modern HPLC and LC-MS techniques are being adapted to accurately quantify this compound and its derivatives, addressing the pharmaceutical industry's need for robust analytical validation protocols. The compound's unique structural features present interesting challenges in chromatographic separation and mass spectrometric detection, topics frequently searched by analytical chemists.

Looking toward the future, the potential applications of 2',3'-dihydrospiroazetidine-2,4'-1benzopyran continue to expand. Its structural motifs appear in several clinical candidates currently under investigation, particularly in neurological and inflammatory disorders—areas where patients and researchers alike are searching for novel treatment options. The compound's versatility also makes it a valuable building block in combinatorial chemistry and library synthesis, essential tools in modern drug discovery pipelines.

As research into CAS No. 1478993-06-4 progresses, safety and ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) remain crucial considerations. Recent advances in in silico prediction tools and high-throughput screening methods have made it possible to evaluate these parameters earlier in the development process—a trend that responds to the pharmaceutical industry's need for fail-early strategies and cost-effective R&D approaches.

The synthesis and application of 2',3'-dihydrospiroazetidine-2,4'-1benzopyran perfectly illustrate the interdisciplinary nature of modern chemical research. From medicinal chemistry to materials science, and from analytical method development to computational modeling, this compound serves as a nexus point for multiple cutting-edge scientific disciplines. As such, it continues to attract attention from academic researchers, industrial scientists, and technology developers alike, promising exciting developments in the years to come.

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